molecular formula C11H8ClNO3 B12540307 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 142232-07-3

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12540307
CAS No.: 142232-07-3
M. Wt: 237.64 g/mol
InChI Key: NCEKYDVATLNKLZ-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chloropropenyl group attached to an isoindole dione core, making it a subject of interest for researchers exploring new synthetic pathways and applications.

Properties

CAS No.

142232-07-3

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-(2-chloroprop-2-enoxy)isoindole-1,3-dione

InChI

InChI=1S/C11H8ClNO3/c1-7(12)6-16-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2

InChI Key

NCEKYDVATLNKLZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CON1C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichloropropene with isoindole derivatives under specific conditions. One common method includes the use of hydrazine hydrate and alkali, which facilitates the formation of the desired product through a series of nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chlorine atom .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is C9H10ClN5O2C_9H_10ClN_5O_2, with a molecular weight of approximately 255.66 g/mol. Its structure includes an isoindole moiety, which is significant for its biological activities.

Anticancer Research

A significant application of this compound lies in its anticancer properties . Isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines.

Case Study: A549 Cell Line
A549 cells, a model for lung adenocarcinoma, were treated with varying concentrations of the compound. The results indicated an IC50 value of approximately 114 μM, demonstrating its potential as an anticancer agent by promoting apoptosis in malignant cells.

CompoundIC50 (μM)Cell Line
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione114.25A549

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor , particularly targeting protein phosphatases such as PP1 and PP2A. These enzymes are crucial in regulating cellular signaling pathways related to growth and survival, making them attractive targets for cancer therapy.

Metabolic Pathway Modulation

Research indicates that this compound may play a role in the biosynthesis of vitamin B6 . It participates in metabolic pathways that convert substrates into essential intermediates necessary for various biological processes. Its involvement suggests potential applications in treating metabolic disorders linked to vitamin deficiencies.

Pharmacological Insights

The structural characteristics of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione indicate several pharmacological applications:

  • Anticancer Agents : Its cytotoxic properties position it as a candidate for further development in cancer therapies.
  • Enzyme Inhibitors : The ability to inhibit critical enzymes suggests potential use in managing diseases where these enzymes are dysregulated.
  • Metabolic Modulators : Given its role in vitamin B6 biosynthesis, it may help address metabolic disorders.

Interaction Studies

Interaction studies reveal that the compound may bind to various biological targets due to its structural similarity with other bioactive molecules. This binding affinity could lead to the development of new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for research and industrial applications .

Biological Activity

2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloropropene moiety that may influence its interactions with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Molecular Formula: C11H8ClNO2
Molecular Weight: 223.64 g/mol
CAS Number: 300746

The biological activity of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is primarily attributed to its ability to interact with specific protein targets within cells:

  • Inhibition of Kinases: This compound has shown promising results in inhibiting various kinases, which are critical in signaling pathways associated with cancer and other diseases. For instance, it demonstrated significant inhibition against JAK3 and NPM1-ALK kinases with IC50 values ranging from 0.25 to 0.54 µM .

Biological Activity Profile

A detailed evaluation of the biological activities of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione reveals a multifaceted profile:

Activity TypeTarget/PathwayIC50 (µM)Reference
Kinase Inhibition JAK30.36
NPM1-ALK0.25
Antitumor Activity Various cancer cell linesVaries
Apoptosis Induction Cancer cellsHigh efficacy

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Research: A study evaluating the compound's effect on breast cancer cells indicated that it induced apoptosis and inhibited cell proliferation at low concentrations. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Inflammation Models: In vitro assays demonstrated that this compound could reduce inflammatory markers in macrophages, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects: Preliminary research indicated that it may protect neuronal cells from oxidative stress-induced damage, highlighting its potential for neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution, where the hydroxyl group of a precursor phthalimide reacts with 2-chloropropenyl chloride. For related compounds, Sandmeyer-type reactions have been employed to introduce functional groups (e.g., fluorinated thioether groups via brominated intermediates) . Purification often uses column chromatography, with yields around 83% reported for structurally similar derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For example, ¹H NMR chemical shifts for vinyl protons in related compounds appear at δ ≈ 6.85 ppm (t, J = 56.1 Hz) . X-ray crystallography can resolve crystal packing and molecular conformation, as demonstrated for methoxy-substituted phthalimides .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogs like 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, acute toxicity (Category 4) and reproductive toxicity (Category 1A) are concerns . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Waste disposal should follow controlled incineration protocols .

Advanced Research Questions

Q. How does the 2-chloropropenyloxy substituent influence reactivity in nucleophilic environments?

  • Methodological Answer : The chloro group enhances electrophilicity, making the compound susceptible to substitution reactions. For example, in fluorinated thioether synthesis, bromoethylphthalimide intermediates react with difluoromethylthiolate nucleophiles . Kinetic studies using HPLC or LC-MS can monitor reaction progress and byproduct formation.

Q. Are there reported polymorphs of this compound, and how do they affect bioactivity?

  • Methodological Answer : Polymorphism is common in phthalimides. For instance, a methoxy-substituted derivative exhibited distinct crystal packing (monoclinic P2₁/c space group) compared to its polymorph . Differential Scanning Calorimetry (DSC) and powder XRD are used to identify polymorphs, which may alter solubility and bioavailability.

Q. What structure-activity relationships (SARs) are observed for chloro-substituted phthalimides?

  • Methodological Answer : Substituted phthalimides, such as 5,6-dichloro derivatives, show enhanced biological activity due to increased lipophilicity and target binding. For example, dichloro-substituted analogs exhibit antifungal or anticancer properties, validated via in vitro assays (e.g., MIC values against Candida spp.) . Computational modeling (e.g., molecular docking) can predict binding affinities to enzymes like cytochrome P450 .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Methodological Answer : Contradictions may arise from reaction conditions (e.g., solvent polarity, temperature) or impurities. Reproducibility can be improved by standardizing protocols (e.g., anhydrous conditions for moisture-sensitive reactions) . For bioactivity discrepancies, orthogonal assays (e.g., SPR and cell viability tests) validate target engagement .

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